molecular formula C12H11ClO2S B028088 2-(1-Naphthyl)ethanesulfonyl Chloride CAS No. 104296-63-1

2-(1-Naphthyl)ethanesulfonyl Chloride

Cat. No.: B028088
CAS No.: 104296-63-1
M. Wt: 254.73 g/mol
InChI Key: IAZQBUVCHCLINF-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)ethanesulfonyl Chloride is an organic compound with the chemical formula C12H11ClO2S. It is a colorless to pale yellow liquid with a strong pungent odor. This compound is an important intermediate in organic synthesis and is used in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(1-Naphthyl)ethanesulfonyl Chloride typically involves the reaction of 1-naphthyl ethylene with sulfonyl chloride under appropriate reaction conditions. The reaction is carried out in the presence of a suitable reagent and under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyl)ethanesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

2-(1-Naphthyl)ethanesulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-(1-Naphthyl)ethylsulfonyl Chloride
  • 1-Naphthaleneethanesulfonyl Chloride
  • 2-(Naphthalen-1-yl)ethanesulfonyl Chloride

Comparison: 2-(1-Naphthyl)ethanesulfonyl Chloride is unique due to its specific structure and reactivity. While similar compounds may share some chemical properties, the presence of the naphthyl group in this compound imparts distinct reactivity and applications in organic synthesis .

Properties

IUPAC Name

2-naphthalen-1-ylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZQBUVCHCLINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619761
Record name 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-63-1
Record name 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Naphthyl)ethanesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Naphthyl)ethanesulfonyl Chloride
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2-(1-Naphthyl)ethanesulfonyl Chloride
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2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 4
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 5
2-(1-Naphthyl)ethanesulfonyl Chloride
Reactant of Route 6
2-(1-Naphthyl)ethanesulfonyl Chloride

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